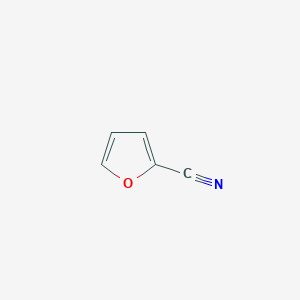
2-Furonitrile
概要
作用機序
Target of Action
2-Furonitrile, also known as Furan-2-carbonitrile, is a colorless derivative of furan possessing a nitrile group . It is primarily used as an intermediate in pharmaceutical and fine chemical synthesis . .
Biochemical Pathways
The compound is synthesized industrially via the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at 440-480 °C . This process suggests that this compound might be involved in certain chemical reactions related to the metabolism of furan compounds.
Result of Action
As an intermediate in pharmaceutical and fine chemical synthesis , its primary role is likely to contribute to the structural and functional properties of the final compounds. More research is needed to understand the specific effects of this compound on cellular and molecular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the industrial synthesis of this compound involves a high-temperature process , suggesting that the compound is stable under high-temperature conditions.
準備方法
Synthetic Routes and Reaction Conditions: 2-Furonitrile can be synthesized through several methods:
Vapor Phase Ammoxidation: This industrial method involves the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at temperatures ranging from 440 to 480°C.
Oxidative Dehydration: Laboratory methods include the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents or n-bromosuccinimide.
Aldoxime Dehydration: Another method involves the dehydration of furfural aldoxime using reagents such as thionyl chloride-benzotriazole, triphenylphosphine-iodine, or heating in dimethyl sulfoxide.
Industrial Production Methods: The industrial production of this compound primarily relies on the vapor phase ammoxidation of furfural. This process is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
2-Furonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furoic acid.
Reduction: Reduction reactions can convert this compound to 2-furfurylamine.
Substitution: It can participate in substitution reactions, such as the formation of 2-amino-3-furonitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like ammonia or amines are used under mild conditions.
Major Products Formed:
Oxidation: Furoic acid.
Reduction: 2-Furfurylamine.
Substitution: 2-Amino-3-furonitriles.
科学的研究の応用
2-Furonitrile has several scientific research applications:
類似化合物との比較
2-Furonitrile can be compared with other similar compounds, such as:
2-Cyanopyridine: Both compounds are effective dehydrants in the synthesis of dialkyl carbonates from carbon dioxide and alcohols.
2-Furancarbonitrile: Another similar compound with comparable chemical properties and applications.
Uniqueness: this compound’s unique properties, such as its high sweetening power and its effectiveness as a dehydrant in specific chemical reactions, make it distinct from other similar compounds .
特性
IUPAC Name |
furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDXXGXWFJCXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210707 | |
| Record name | 2-Furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-90-3 | |
| Record name | 2-Furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRK86H722 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Furonitrile?
A1: this compound (also known as 2-Cyanofuran) has the molecular formula C5H3NO and a molecular weight of 93.09 g/mol. High-resolution rotational spectroscopy has provided accurate structural information, including rotational constants and semi-experimental equilibrium structures. [] Additionally, studies employing millimeter-wave and high-resolution infrared spectroscopy have revealed detailed spectroscopic data, including vibrational frequencies and Coriolis coupling constants. []
Q2: How does the nitrile group influence the properties of this compound?
A2: The presence of the nitrile group significantly impacts the polarity and reactivity of this compound. The electron-withdrawing nature of the nitrile group influences the electron density distribution within the furan ring, affecting its reactivity in various chemical reactions. For instance, it contributes to the molecule's ability to act as a dehydrant in specific reactions. [, ]
Q3: How effective is this compound as a dehydrant in the synthesis of dialkyl carbonates?
A3: Research has shown that this compound exhibits excellent performance as a dehydrant in the cerium oxide-catalyzed synthesis of dialkyl carbonates from carbon dioxide (CO2) and alcohols. It proves particularly effective with bulky or long-chain alcohols (≥C3), surpassing the performance of 2-cyanopyridine. For example, yields of diisopropyl carbonate as high as 50% have been achieved. []
Q4: What is the mechanism behind the superior performance of this compound in these reactions?
A4: Density functional theory (DFT) calculations and adsorption experiments suggest that this compound interacts weakly with the cerium oxide catalyst surface. This weak interaction allows for a larger reaction field, accommodating both CO2 and alcohol molecules more effectively, thereby enhancing the reaction rate. []
Q5: Can this compound be used to synthesize polymers?
A5: Yes, this compound, in conjunction with cerium oxide, effectively catalyzes the direct synthesis of alternating polycarbonates from CO2 and diols. This catalyst system enables the production of polymers with controllable molecular weights of up to 5000 g mol–1. Notably, this method allows for the synthesis of polycarbonate diols with an average molecular weight of ~2000 g mol–1. []
Q6: How has computational chemistry contributed to understanding this compound's properties?
A6: DFT calculations have played a crucial role in elucidating the interaction of this compound with catalyst surfaces and explaining its performance in various reactions. [, ] Furthermore, DFT studies have helped determine active sites on this compound molecules, aiding in understanding its behavior in different chemical environments. []
Q7: What is known about the stability of this compound?
A7: While specific data on the stability of this compound under various conditions is limited within the provided research, its successful use in various chemical reactions suggests a reasonable degree of stability under specific reaction conditions. [, , ] Further investigations are needed to fully elucidate its stability profile in different environments.
Q8: What are the known metabolic pathways of this compound in biological systems?
A8: Research indicates that the rat kidney can metabolize the carcinogen Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide (FNT) into 5-nitro-2-furonitrile. This metabolic process, identified through high-performance liquid chromatography (HPLC) and confirmed by liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS), highlights a potential toxicological pathway for this this compound derivative. []
Q9: What are the potential avenues for sustainable production and use of this compound?
A10: Exploring alternative, greener synthetic routes for this compound, such as biocatalytic pathways utilizing enzymes like aldoxime dehydratase, could offer more sustainable production methods. [] Furthermore, research into its biodegradability and development of efficient recycling and waste management strategies are essential for ensuring its responsible use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






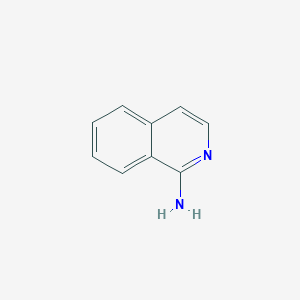

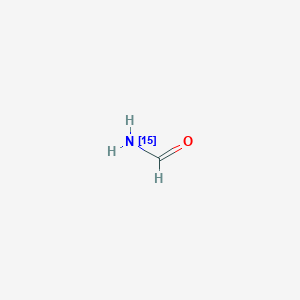
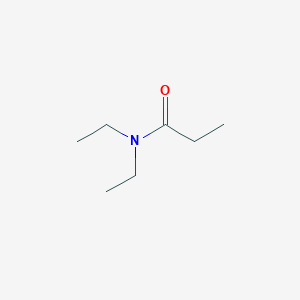
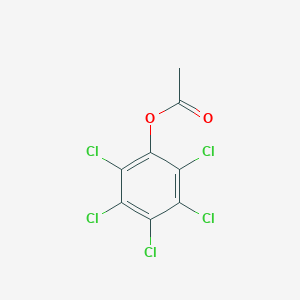
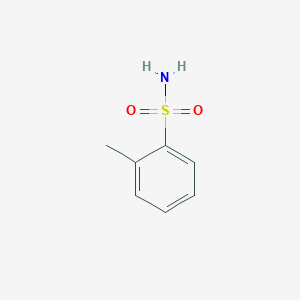
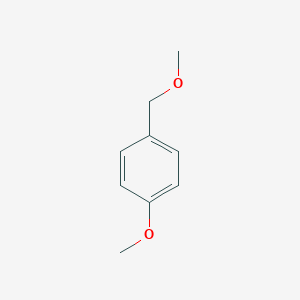
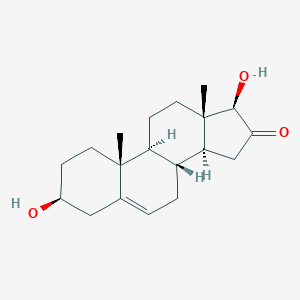
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)

